molecular formula C6H5ClFNO B1329930 5-Amino-2-chloro-4-fluorophenol CAS No. 84478-72-8

5-Amino-2-chloro-4-fluorophenol

Cat. No. B1329930
Key on ui cas rn: 84478-72-8
M. Wt: 161.56 g/mol
InChI Key: AFZLCOLNTRPSIF-UHFFFAOYSA-N
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Patent
US04770695

Procedure details

A suspension of 2-chloro-4-fluoro-5-nitrophenol (9.17 g) and platinum dioxide (500 mg) in ethanol (120 ml) was subjected to catalytic reduction with hydrogen at room temperature and atmospheric pressure until a designed amount of hydrogen was absorbed. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was extracted with ether, and the ether layer was concentrated to obtain 6.6 g of 3-amino-6-chloro-4-fluorophenol. M.P., 145°-146° C. (decomp.).
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[OH:12].[H][H]>C(O)C.[Pt](=O)=O>[NH2:9][C:5]1[CH:4]=[C:3]([OH:12])[C:2]([Cl:1])=[CH:7][C:6]=1[F:8]

Inputs

Step One
Name
Quantity
9.17 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
atmospheric pressure until a designed amount of hydrogen was absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the ether layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=CC1F)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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